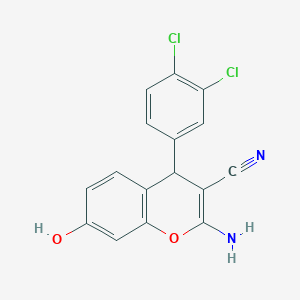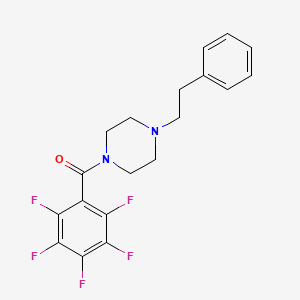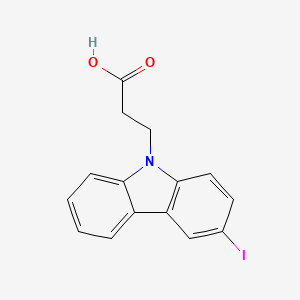![molecular formula C13H15N3O2S B4996868 N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4996868.png)
N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, commonly known as AMT, is a chemical compound that belongs to the class of thiadiazole derivatives. This compound has gained attention in scientific research due to its potential applications in various fields, such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of AMT is not fully understood. However, it has been suggested that AMT exerts its biological activity by interacting with various cellular targets, such as enzymes and receptors. For example, AMT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to interact with the GABA-A receptor, a receptor involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
AMT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that AMT inhibits the growth of various cancer cell lines by inducing apoptosis, a process of programmed cell death. AMT has also been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, AMT has been shown to possess insecticidal and fungicidal properties by disrupting the cellular membrane and inhibiting the activity of key enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits a wide range of biological activities, making it a suitable candidate for various assays. However, there are also some limitations to using AMT in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the toxicity of AMT has not been fully evaluated, which makes it important to exercise caution when handling this compound.
Direcciones Futuras
There are several future directions for the study of AMT. One direction is to further investigate its mechanism of action and cellular targets. This will help to better understand its biological activity and potential applications. Another direction is to evaluate its toxicity and safety profile, which will be important for its potential use in medicine and agriculture. Additionally, the synthesis of new derivatives of AMT with improved biological activity and selectivity is an area of interest for future research. Finally, the development of new materials based on AMT is an area of potential application in material science.
Métodos De Síntesis
The synthesis of AMT is a multistep process that involves the reaction of 4-methylbenzenesulfonamide with acetic anhydride, followed by the reaction of the resulting product with thiosemicarbazide. The final step involves the acetylation of the thiosemicarbazone intermediate with acetic anhydride. This process yields AMT as a white crystalline solid with a melting point of 174-175°C.
Aplicaciones Científicas De Investigación
AMT has been extensively studied for its potential applications in various fields. In medicine, AMT has been shown to possess antimicrobial, antiviral, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. AMT has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, AMT has been shown to possess insecticidal and fungicidal properties. It has been reported to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. AMT has also been studied for its potential use as a plant growth regulator.
In material science, AMT has been studied for its potential use as a building block for the synthesis of new materials. It has been reported to exhibit fluorescent properties, which make it a suitable candidate for the preparation of fluorescent dyes and sensors.
Propiedades
IUPAC Name |
N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-6-11(7-5-8)12-16(10(3)18)15-13(19-12)14-9(2)17/h4-7,12H,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATACZAJDNAJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(N=C(S2)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)
![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)
![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B4996859.png)

![methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate](/img/structure/B4996870.png)

![3-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4996901.png)
![2-acetyl-3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4996904.png)